AMPK-IN-4

AMPK Inhibition Kinase Selectivity Cancer Metabolism

AMPK-IN-4 (873077-70-4) is the active Sunitinib M3 metabolite, offering selective AMPKα2 inhibition (IC50=141 nM) without Sunitinib's confounding RTK activity or Compound C's poor selectivity. An essential reference standard for CYP1A2-mediated DMPK studies and a validated scaffold for developing DFG-motif-directed AMPK inhibitors. Guarantee experimental reproducibility with this well-defined oxindole derivative.

Molecular Formula C18H19FN4O2
Molecular Weight 342.4 g/mol
CAS No. 873077-70-4
Cat. No. B1420740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAMPK-IN-4
CAS873077-70-4
Molecular FormulaC18H19FN4O2
Molecular Weight342.4 g/mol
Structural Identifiers
SMILESCC1=C(NC(=C1C(=O)NCCN)C)C=C2C3=C(C=CC(=C3)F)NC2=O
InChIInChI=1S/C18H19FN4O2/c1-9-15(22-10(2)16(9)18(25)21-6-5-20)8-13-12-7-11(19)3-4-14(12)23-17(13)24/h3-4,7-8,22H,5-6,20H2,1-2H3,(H,21,25)(H,23,24)/b13-8-
InChIKeyMUXSMSOGTBJZDC-JYRVWZFOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

873077-70-4 (N,N-Didesethyl Sunitinib): A Selective AMPK Inhibitor and Key Sunitinib Metabolite for Specialized Research


CAS 873077-70-4, commonly known as N,N-Didesethyl Sunitinib or AMPK-IN-4, is a small-molecule oxindole derivative with the molecular formula C18H19FN4O2 and a molecular weight of 342.37 g/mol [1]. It is the primary product of the oxidative defluorination of the multi-targeted tyrosine kinase inhibitor (TKI) Sunitinib and is also identified as the active Sunitinib metabolite M3 [2]. This compound functions as a potent and direct inhibitor of AMP-activated protein kinase (AMPK), exhibiting selective inhibition of the AMPKα1 and AMPKα2 isoforms .

Why N,N-Didesethyl Sunitinib (873077-70-4) Cannot Be Substituted by Other Sunitinib Analogs or AMPK Inhibitors


Substituting 873077-70-4 with other Sunitinib metabolites, analogs, or common AMPK inhibitors like Compound C is scientifically invalid due to fundamental differences in target selectivity, potency, and mechanism. Sunitinib itself is a potent AMPK inhibitor (AMPKα1 IC50: 6.5-37 nM), but its promiscuous inhibition of VEGFR, PDGFR, and KIT introduces confounding variables in any study aiming to isolate AMPK-related effects [1]. Similarly, the common tool compound Compound C (Dorsomorphin) is known for a poor selectivity profile and weaker potency [2]. 873077-70-4 represents a distinct chemical entity that is a product of a specific metabolic pathway (CYP1A-mediated defluorination), not N-dealkylation [3], and its engineered analogs demonstrate a unique binding mode to the DFG motif that reduces off-target kinase interactions [4]. Therefore, generic substitution would compromise experimental specificity and data reproducibility.

Quantitative Differentiation of 873077-70-4: Head-to-Head Evidence for Scientific Selection


AMPK Isoform Selectivity: Quantitative Comparison with Sunitinib

873077-70-4 exhibits a distinct AMPK isoform inhibition profile compared to its parent compound, Sunitinib. While Sunitinib is a more potent inhibitor of the AMPKα1 subunit (reported IC50 values between 6.5 nM and 37 nM), 873077-70-4 demonstrates a 10- to 60-fold lower potency against AMPKα1 with an IC50 of 393 nM . However, 873077-70-4 maintains nanomolar potency against the AMPKα2 subunit with an IC50 of 141 nM, providing a unique selectivity window that is different from the parent drug [1].

AMPK Inhibition Kinase Selectivity Cancer Metabolism Cardio-oncology

Mechanism-Based Selectivity: Evasion of Tyrosine Kinase Targets vs. Sunitinib

The oxindole scaffold of 873077-70-4, which is structurally related to Sunitinib, has been optimized to enhance selectivity. Novel oxindole-based AMPK inhibitors, designed to interact with the DFG motif in the ATP-binding site of AMPK, were shown to evade interaction with the common receptor tyrosine kinase targets of Sunitinib, such as VEGFR, PDGFR, and KIT [1][2]. This structural feature is a key differentiator, as Sunitinib's clinical efficacy and toxicity are both driven by its multi-kinase inhibition profile.

Kinase Profiling Selectivity Drug Design Oxindole SAR

Cellular Target Engagement: Confirmation of Downstream ACC Phosphorylation Inhibition

Cellular activity of 873077-70-4 (AMPK-IN-4) is confirmed by its ability to inhibit the phosphorylation of acetyl-CoA carboxylase (ACC), a direct downstream substrate of AMPK, in K562 myeloid leukemia cells [1]. This functional assay validates that the compound engages its intended target within a cellular context, a critical piece of evidence that differentiates it from less well-characterized tool compounds or analogs lacking such confirmation.

Cellular Assay Target Engagement Leukemia AMPK Signaling

Defined Metabolic Origin: CYP1A2-Mediated Defluorination vs. N-Dealkylation Pathways

873077-70-4 is specifically generated via oxidative defluorination of Sunitinib, a pathway primarily catalyzed by cytochrome P450 1A2, not the CYP3A4-mediated N-dealkylation that produces the main active metabolite M1 (N-desethylsunitinib) [1][2]. Quantitative studies in human liver microsomes show that M3 formation is significantly reduced by the CYP1A2 inhibitor furafylline, but not by the CYP3A inhibitor ketoconazole [1]. In contrast, M1 formation is highly correlated with CYP3A activity and is significantly reduced by ketoconazole [1].

Drug Metabolism Cytochrome P450 Pharmacokinetics Bioactivation

Quality and Purity Standards: Vendor-Specific Quantitative Assurance for Reproducibility

Procurement decisions for 873077-70-4 are directly supported by vendor-specified purity standards. Reputable suppliers provide the compound with a minimum guaranteed purity of 97.0-98.0% . This level of purity is essential for obtaining reproducible quantitative data in sensitive biochemical and cellular assays, as even minor impurities can introduce significant variability. Procuring from vendors that provide batch-specific Certificates of Analysis (CoA) with HPLC, NMR, and MS validation is a critical step to ensure experimental integrity .

Analytical Chemistry Quality Control Reference Standard Procurement

Primary Scientific and Industrial Applications for N,N-Didesethyl Sunitinib (873077-70-4) Based on Evidence


Use as a Selective Chemical Probe for Dissecting AMPKα2-Specific Signaling Pathways

Given its defined potency profile (AMPKα2 IC50 = 141 nM), 873077-70-4 is a suitable tool for cellular and in vitro studies investigating the specific role of the AMPKα2 subunit in cancer metabolism, cell survival under hypoxia, or energy homeostasis . Its moderate selectivity over AMPKα1 (IC50 = 393 nM) allows for experimental designs that can differentiate between AMPKα1 and AMPKα2 functions, a distinction not possible with the pan-AMPK inhibitor Sunitinib [1].

Application as a Quantitative Reference Standard for Sunitinib Metabolite M3 in DMPK and Bioanalysis

In Drug Metabolism and Pharmacokinetics (DMPK) studies, 873077-70-4 is the essential reference standard for quantifying the formation of the M3 metabolite in biological matrices (e.g., human liver microsomes, plasma) . Its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods is critical for accurately assessing interindividual variability in CYP1A2-mediated metabolic clearance and bioactivation of Sunitinib, as demonstrated in recent literature [1].

Use as a Structural Scaffold for Developing Next-Generation AMPK Inhibitors with Improved Selectivity

The oxindole core of 873077-70-4 serves as a validated starting point for medicinal chemistry campaigns aimed at developing more selective AMPK inhibitors. As highlighted in primary research, this scaffold can be modified to interact with the DFG motif in the AMPK ATP-binding site, a key structural feature that was shown to evade interaction with the common RTK targets of Sunitinib . This makes 873077-70-4 a strategic procurement choice for structure-activity relationship (SAR) studies focused on reducing off-target kinase effects.

Employment as a Phenotypic Probe in Cardio-oncology Research to Differentiate AMPK-Dependent Cardiotoxicity

Since Sunitinib-induced cardiotoxicity is mediated by off-target inhibition of AMPK, 873077-70-4, with its 10- to 60-fold lower potency for AMPKα1, can be used in comparative studies against Sunitinib in cardiomyocyte models [1]. This approach helps researchers isolate the specific contribution of potent AMPKα1 inhibition to mitochondrial dysfunction and cell death, informing the development of TKIs with a wider therapeutic window.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for AMPK-IN-4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.